![molecular formula C25H22N4O3S2 B2557941 N-{2-[2-(4-metilfenil)-[1,2,4]triazolo[3,2-b][1,3]tiazol-6-il]etil}-4-fenoxibenceno-1-sulfonamida CAS No. 895429-59-1](/img/structure/B2557941.png)
N-{2-[2-(4-metilfenil)-[1,2,4]triazolo[3,2-b][1,3]tiazol-6-il]etil}-4-fenoxibenceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thiazole ring, and a triazole ring . The CAS Number for this compound is 895429-59-1 .
Synthesis Analysis
The synthesis of such compounds often involves the use of triazole and thiadiazine, two pharmaceutically active moieties . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in a review . A specific synthesis method for this compound is not available in the retrieved papers.Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El núcleo triazolotiadiazina del compuesto se ha asociado con posibles propiedades anticancerígenas. La investigación sugiere que los derivados de la triazolotiadiazina pueden ser efectivos contra diversas líneas celulares cancerosas. La capacidad de inhibir la proliferación celular e inducir la apoptosis hace que estos compuestos sean valiosos en el diseño de nuevos fármacos anticancerígenos .
Propiedades Antimicrobianas
Los compuestos con el andamiaje de triazolotiadiazina han mostrado actividades antimicrobianas significativas. Pueden actuar contra un amplio espectro de bacterias y hongos, lo que los convierte en candidatos para el desarrollo de nuevos agentes antimicrobianos, especialmente frente a la creciente resistencia a los antibióticos .
Usos Analgésicos y Antiinflamatorios
Los efectos analgésicos y antiinflamatorios de los derivados de la triazolotiadiazina están bien documentados. Pueden modular la respuesta inflamatoria del cuerpo y se consideran para el tratamiento del dolor crónico y las enfermedades inflamatorias .
Efectos Antioxidantes
Estos compuestos también pueden exhibir propiedades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. Esta actividad es beneficiosa para prevenir enfermedades asociadas con el daño de los radicales libres, como los trastornos neurodegenerativos .
Aplicaciones Antivirales
Las características estructurales de las triazolotiadiazinas les permiten interactuar con los componentes virales, inhibiendo la replicación viral. Esto las convierte en un foco de investigación para el desarrollo de nuevos fármacos antivirales .
Inhibición Enzimática
Los derivados de la triazolotiadiazina son conocidos por inhibir diversas enzimas, como la anhidrasa carbónica, la colinesterasa y la aromatasa. Esta capacidad de inhibición enzimática es significativa para tratar afecciones como el glaucoma, la enfermedad de Alzheimer y los cánceres hormonodependientes .
Análisis Bioquímico
Biochemical Properties
The 1,2,4-triazole ring in 4-Phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that triazole derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of triazole derivatives can vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that triazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that triazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that triazole derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-7-9-19(10-8-18)24-27-25-29(28-24)20(17-33-25)15-16-26-34(30,31)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-14,17,26H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBXVRHVGVDSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

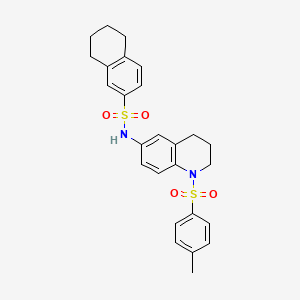
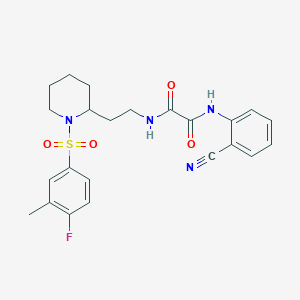
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)
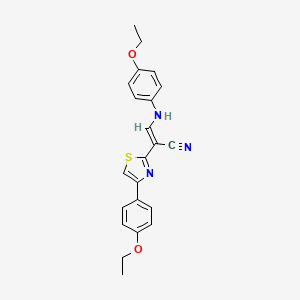
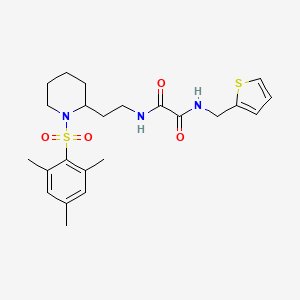
![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
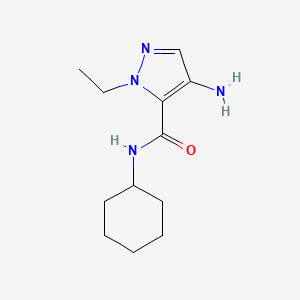


![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)
![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)
